N-{4-[1-(4-fluorobenzenesulfonyl)-5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide
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Description
N-{4-[1-(4-fluorobenzenesulfonyl)-5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide is a useful research compound. Its molecular formula is C22H19F2N3O4S2 and its molecular weight is 491.53. The purity is usually 95%.
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Scientific Research Applications
Structural Studies and Supramolecular Assembly
A series of nimesulidetriazole derivatives, closely related in structure to the compound , have been synthesized and analyzed for their crystal structures and supramolecular assembly. These studies reveal insights into the nature of intermolecular interactions, which are essential for understanding the chemical behavior and potential applications of such compounds in materials science and molecular engineering (Dey et al., 2015).
Catalytic Applications and Synthesis
Research on catalytic asymmetric additions to cyclic N-acyl-iminium showcases the synthesis of sulfone and fluorine-incorporating compounds with high stereoselectivities. This work highlights the utility of related compounds in stereoselective synthesis and the development of biologically active molecules (Bhosale et al., 2022).
Corrosion Inhibition
Quinoxalinyl-dihydropyrazolyl-phenyl-methanesulfonamides, with a similar structural motif, have been investigated for their adsorption characteristics and inhibition of mild steel corrosion. These studies are crucial for the development of new materials with enhanced corrosion resistance, potentially extending the applications of such compounds to industrial and engineering fields (Olasunkanmi et al., 2016).
Biological Activity
Investigations into methanesulfonamide pyrimidine- and N-methanesulfonyl pyrrole-substituted compounds for their ability to inhibit the enzyme HMG-CoA reductase provide a glimpse into the therapeutic potential of structurally related compounds. Such studies are indicative of the broader applications of these compounds in medicinal chemistry and drug development (Watanabe et al., 1997).
Properties
IUPAC Name |
N-[4-[3-(2-fluorophenyl)-2-(4-fluorophenyl)sulfonyl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19F2N3O4S2/c1-32(28,29)26-17-10-6-15(7-11-17)21-14-22(19-4-2-3-5-20(19)24)27(25-21)33(30,31)18-12-8-16(23)9-13-18/h2-13,22,26H,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJAGDICLWXBHFE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=CC=C3F)S(=O)(=O)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19F2N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
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